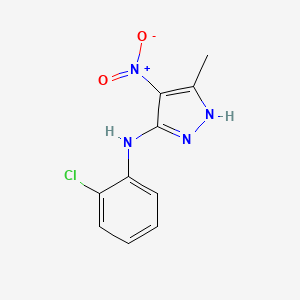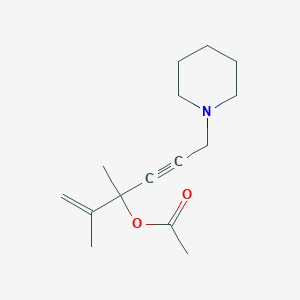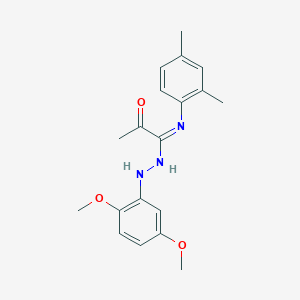![molecular formula C15H22ClNO6 B3883977 2-{[4-(2-chloro-5-methylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B3883977.png)
2-{[4-(2-chloro-5-methylphenoxy)butyl]amino}ethanol ethanedioate (salt)
Übersicht
Beschreibung
2-{[4-(2-chloro-5-methylphenoxy)butyl]amino}ethanol ethanedioate (salt) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is commonly referred to as CMEB, and it is a salt form of the organic compound that is produced by the reaction of 2-aminoethanol and 2-chloro-5-methylphenol.
Wirkmechanismus
The exact mechanism of action of CMEB is not fully understood, but it is believed to exert its effects by modulating various biochemical pathways in cells. CMEB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CMEB has also been shown to inhibit the activity of lipoxygenase (LOX), an enzyme that is involved in the production of leukotrienes, which are also involved in the inflammatory response.
Biochemical and Physiological Effects:
CMEB has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that CMEB can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. CMEB has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CMEB is its relatively high yield and purity, which makes it an ideal compound for use in lab experiments. CMEB is also relatively stable and can be easily stored for long periods of time. However, one of the limitations of CMEB is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of CMEB. One potential direction is the development of new drugs based on the anti-inflammatory and analgesic properties of CMEB. Another potential direction is the development of new pesticides based on the antimicrobial properties of CMEB. Additionally, further studies are needed to fully understand the mechanism of action of CMEB and its potential use in the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
CMEB has been extensively studied for its potential applications in various fields of scientific research. In the pharmaceutical industry, CMEB has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. CMEB has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells in vitro.
In the field of agriculture, CMEB has been shown to have antimicrobial properties, making it a potential candidate for the development of new pesticides. CMEB has also been studied for its potential use as a growth regulator in plants, as it has been shown to stimulate plant growth and increase crop yield.
In the field of materials science, CMEB has been studied for its potential use as a surfactant, as it has been shown to exhibit excellent surface activity and emulsifying properties.
Eigenschaften
IUPAC Name |
2-[4-(2-chloro-5-methylphenoxy)butylamino]ethanol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2.C2H2O4/c1-11-4-5-12(14)13(10-11)17-9-3-2-6-15-7-8-16;3-1(4)2(5)6/h4-5,10,15-16H,2-3,6-9H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEVORKOEIZETA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCCNCCO.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-5-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B3883894.png)
![1-[3-(2-ethoxyphenoxy)propyl]pyrrolidine](/img/structure/B3883898.png)
![N-[2-(3-isopropylphenoxy)ethyl]-1-butanamine hydrochloride](/img/structure/B3883906.png)

![3-{[(4-fluorophenyl)sulfonyl]amino}-4-methoxybenzamide](/img/structure/B3883914.png)
![4-[methyl(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3883932.png)

![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B3883935.png)


![2-imino-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B3883959.png)
![6-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B3883966.png)
![N'-{[5-(4-bromo-2-nitrophenyl)-2-furyl]methylene}-5-methyl-2-furohydrazide](/img/structure/B3883981.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3883983.png)
